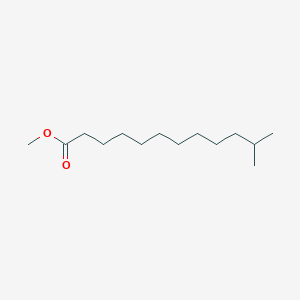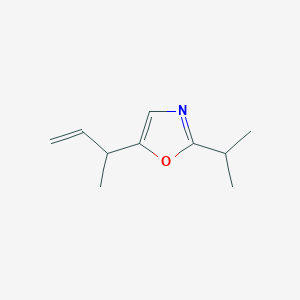
Methyl 11-methyldodecanoate
Overview
Description
Methyl 11-methyldodecanoate is an organic compound with the chemical formula C14H28O2. It is a branched fatty acid methyl ester, often referred to as methyl isotridecanoate. This compound is characterized by a methyl group attached to the eleventh carbon of the dodecanoic acid chain. It is a liquid with a sweet smell, soluble in organic solvents such as ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-methyldodecanoate is typically synthesized through an esterification reaction. The most common method involves the reaction of 11-methyldodecanoic acid with methanol under acidic conditions. This reaction produces this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: Methyl 11-methyldodecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester into corresponding carboxylic acids or other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
Methyl 11-methyldodecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying lipid metabolism and membrane dynamics due to its branched structure.
Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.
Industry: It is used in the production of synthetic fragrances and flavors, as well as in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of methyl 11-methyldodecanoate involves its integration into lipid bilayers, influencing their fluidity and phase behavior. The branched structure of the compound affects the packing of lipid molecules, thereby altering membrane properties. This can impact various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Methyl dodecanoate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.
Methyl 10-methyldodecanoate: Another branched fatty acid methyl ester with the methyl group on the tenth carbon.
Methyl 12-methyldodecanoate: Similar to methyl 11-methyldodecanoate but with the methyl group on the twelfth carbon.
Uniqueness: this compound is unique due to its specific branching at the eleventh carbon, which imparts distinct physical and chemical properties. This branching influences its behavior in lipid bilayers and its reactivity in chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 11-methyldodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXTORWPQDOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398946 | |
| Record name | Methyl 11-methyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-57-7 | |
| Record name | Methyl 11-methyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)


